4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone typically involves the cyclization of amido-nitriles or the condensation of aldehydes with benzils in the presence of ammonium acetate . The reaction conditions are often mild, allowing for the inclusion of various functional groups. For instance, a one-pot metal and acid-free synthesis method has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally benign methods, such as the use of biodegradable solvents and catalysts, are preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.
Common Reagents and Conditions
Reduction: Nickel-catalyzed reduction reactions are often employed to reduce the imidazole ring.
Substitution: Substitution reactions can be carried out using aryl halides and other electrophiles under mild conditions.
Major Products
The major products formed from these reactions include quinones, reduced imidazole derivatives, and various substituted imidazoles. These products are often characterized by their unique electrochemical and redox properties .
Wissenschaftliche Forschungsanwendungen
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox transformations, leading to the formation of quinones and biradicals, which exhibit unique electrochemical properties . These transformations are crucial for its biological and industrial applications, as they influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone can be compared with other imidazole derivatives, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
2,5-Diphenyl-1,3-oxazoline: Exhibits acaricidal activity.
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: Shows antimicrobial activity.
The uniqueness of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone lies in its ability to form stable biradicals and its diverse reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62371-82-8 |
---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O4/c23-14-13(11-7-3-1-4-8-11)22(17(26)19-14)18(12-9-5-2-6-10-12)15(24)20-16(25)21-18/h1-10,13H,(H,19,23,26)(H2,20,21,24,25) |
InChI-Schlüssel |
MIQJNBMAVHLHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.